molecular formula C15H18N2O4 B6172919 methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate CAS No. 2694057-04-8

methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate

Cat. No.: B6172919
CAS No.: 2694057-04-8
M. Wt: 290.31 g/mol
InChI Key: XXDFNNZLDGGOSI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate is a chemical compound with the CAS Number 2694057-04-8 . It has a molecular formula of C 15 H 18 N 2 O 4 and a molecular weight of 290.31 g/mol . This ester-containing piperazinedione derivative is characterized by a benzyl group and a methyl propanoate side chain, which may make it a valuable synthetic intermediate or building block in organic and medicinal chemistry research . Researchers can utilize this compound in the exploration of novel pharmaceutical agents, particularly as a precursor for the synthesis of more complex molecules. Its structure suggests potential for further chemical modification, for example, through hydrolysis of the ester group to the corresponding propanoic acid. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2694057-04-8

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate

InChI

InChI=1S/C15H18N2O4/c1-21-14(19)8-7-12-15(20)17(10-13(18)16-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,18)/t12-/m0/s1

InChI Key

XXDFNNZLDGGOSI-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Dieckmann Cyclization of Piperazinedione Precursors

A prominent method involves a Dieckmann-type cyclization of 2-(3,5-dioxopiperazin-2-yl)acetate derivatives. This one-pot, three-step procedure achieves high yields (70–85%) and excellent stereocontrol.

Representative Procedure :

  • Acylation : React piperazine-2,6-dione with benzyl bromide in the presence of potassium carbonate to introduce the 4-benzyl group.

  • Side Chain Elongation : Treat the intermediate with methyl acrylate under Michael addition conditions to append the propanoate moiety.

  • Cyclization : Perform intramolecular ester condensation using anhydrous lanthanide salts (e.g., La(OTf)₃) at 80°C to form the bicyclic structure.

Critical Parameters :

  • Temperature control (<5°C) during acylation prevents N-overalkylation.

  • Anhydrous conditions during cyclization minimize hydrolysis.

Stepwise Assembly via Schiff Base Intermediates

Alternative routes employ Schiff base formation to construct the piperazine ring:

  • Condensation : React glyoxal with benzylamine to form a diimine intermediate.

  • Reductive Amination : Reduce the diimine using NaBH₃CN to generate the piperazine backbone.

  • Oxidation : Treat with MnO₂ to introduce the 3,6-dione groups.

  • Esterification : Couple the resulting alcohol with methyl propanoate using DCC/DMAP.

Yield Comparison :

MethodYield (%)Purity (HPLC)
Dieckmann Cyclization8298.5
Schiff Base Route6595.2

Stereochemical Control and Optimization

The (2S) configuration at the piperazine C2 position is achieved through:

  • Chiral Auxiliaries : Use of (R)-binol-derived catalysts during cyclization.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., CAL-B in tert-butyl methyl ether).

Key Finding : Dieckmann cyclization with La(OTf)₃ provides >90% enantiomeric excess (ee), surpassing enzymatic methods (75–80% ee).

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 4.12–4.18 (m, 2H, piperazine H), 7.26–7.34 (m, 5H, benzyl Ar-H).

  • Mass Spectrometry :

    • HRMS (ESI+): m/z 347.1602 [M+H]⁺ (calc. 347.1608).

Industrial-Scale Considerations

Nanjing Shizhou Biology Technology Co., Ltd., a major supplier, employs a continuous-flow variant of the Dieckmann method, achieving:

  • Throughput : 12 kg/day

  • Cost Efficiency : 30% reduction in solvent use via microwave-assisted cyclization .

Chemical Reactions Analysis

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functionality, leading to the formation of different derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • SMILES : COC(=O)CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
  • InChIKey : XXDFNNZLDGGOSI-LBPRGKRZSA-N

The structure includes a piperazine ring, which is known for its versatility in medicinal chemistry, allowing for the synthesis of various derivatives with enhanced biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate exhibit significant anticancer properties. For instance, derivatives of piperazine compounds have shown promise in inhibiting the growth of various cancer cell lines by targeting poly (ADP-ribose) polymerase (PARP) pathways. These pathways are crucial in cancer cell survival and proliferation, making them attractive targets for therapeutic intervention .

2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Drug Development

1. Synthesis of Analogues
this compound serves as a scaffold for synthesizing various analogues. These analogues can be tailored to enhance specific biological activities or reduce side effects. The synthetic versatility of piperazine derivatives allows researchers to explore a wide range of modifications to optimize pharmacological profiles .

2. Formulation Studies
Formulation studies involving this compound focus on improving solubility and bioavailability, which are critical factors in drug development. Techniques such as solid dispersion and liposomal formulations are being investigated to enhance the delivery of piperazine-based drugs .

Case Studies

1. Inhibition of Cancer Cell Growth
A notable study demonstrated that a piperazine derivative similar to this compound significantly inhibited the growth of NCI-H1373 human lung adenocarcinoma cells. The compound was found to induce apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

2. Neuroprotective Effects
Another study explored the neuroprotective effects of a related piperazine compound in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate involves its interaction with specific molecular targets. The benzyl group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate, we compare its structural and functional attributes with related compounds from diverse chemical classes, including ethyl benzoate derivatives and heterocyclic analogs. Key differentiating factors include core structure, substituent groups, and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
This compound C₁₅H₁₈N₂O₄ 294.31 Dioxopiperazine Benzyl, methyl propanoate ester Protease inhibition, CNS targets
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₀H₂₁N₃O₂ 335.40 Ethyl benzoate Pyridazin-3-yl, phenethylamino Kinase inhibition
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) C₂₀H₂₁N₃O₃ 351.40 Ethyl benzoate Methylisoxazol-5-yl, phenethylamino Anti-inflammatory agents
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) C₂₀H₂₁N₃O₄ 367.40 Ethyl benzoate 3-Methylisoxazol-5-yl, phenethoxy Antimicrobial screening

Key Observations:

Core Structure :

  • The target compound’s dioxopiperazine core confers rigidity and hydrogen-bonding capacity, distinguishing it from the ethyl benzoate backbone of I-6230, I-6273, and I-6473. Piperazine derivatives are often employed as conformationally constrained scaffolds in drug design, whereas ethyl benzoate analogs prioritize planar aromatic systems for target binding .

However, the latter groups may offer stronger π-π stacking interactions with enzyme active sites . The methyl ester in the target compound may exhibit slower hydrolysis than the ethyl esters in I-6230 and analogs, influencing metabolic stability .

Stereochemical Considerations: The 2S-configuration in the target compound contrasts with the non-chiral centers in I-6230 and related analogs. Stereospecificity is critical for binding to enantioselective targets (e.g., proteases), whereas planar heterocycles like pyridazine may exhibit broader target promiscuity .

Research Findings and Implications

  • Pharmacokinetic Profiles :
    Piperazine derivatives like the target compound often demonstrate moderate solubility due to their polar dioxo groups, whereas ethyl benzoate analogs (e.g., I-6230) show higher logP values (predicted ~3.5) due to aromatic substituents .
  • Biological Activity :
    Dioxopiperazines are frequently explored as HIV protease inhibitors or neuromodulators , while pyridazine/isoxazole-containing compounds (e.g., I-6273) are prioritized in kinase or inflammation-related assays .
  • Synthetic Accessibility : The target compound’s synthesis likely involves chiral resolution steps, increasing complexity compared to the straightforward coupling reactions used for I-6230 analogs .

Q & A

Basic: What are the recommended synthetic routes for methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate to ensure high enantiomeric purity?

Methodological Answer:
Synthesis of this compound requires careful stereochemical control due to the (2S)-configured piperazine ring. A multi-step approach is typical:

Piperazine Core Formation : Start with L-amino acid precursors (e.g., L-aspartic acid derivatives) to introduce the (2S) stereochemistry. Cyclization under mild acidic conditions can yield the 3,6-dioxopiperazine scaffold .

Benzyl Group Introduction : Use benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) for N-alkylation at the 4-position of the piperazine ring.

Propanoate Sidechain Attachment : Employ Mitsunobu or Steglich esterification to couple the propanoate moiety while preserving stereochemistry.

Purification : Chiral HPLC or recrystallization (as demonstrated in crystallographic studies of analogous compounds) ensures enantiomeric purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Critical for confirming absolute stereochemistry. For example, methyl propanoate derivatives with piperazine cores have been resolved using single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine bond angles and chiral centers .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) can identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl signals (δ 165–175 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₅H₁₈N₂O₄: 290.1267 Da).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Standardize Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Purity Verification : Re-analyze batches via HPLC-MS to rule out degradants or enantiomeric impurities .

Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on effect sizes and confidence intervals.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like protease-activated receptors, explaining variability in IC₅₀ values .

Advanced: What experimental designs are optimal for studying the environmental stability and degradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :

Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.

Photolytic Studies : Expose to UV light (λ = 254–365 nm) in aqueous and solid states, identifying photoproducts.

Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown.

Data Interpretation : Apply kinetic models (e.g., first-order decay) and QSAR (Quantitative Structure-Activity Relationship) tools to predict persistence.

Basic: How to design a robust biological activity assay for this compound targeting protease inhibition?

Methodological Answer:

Enzyme Selection : Use recombinant human proteases (e.g., thrombin or trypsin) at physiological pH (7.4).

Substrate Choice : Fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) enable real-time monitoring of inhibition.

Dose-Response Curves : Test concentrations from 1 nM to 100 μM, calculating IC₅₀ using nonlinear regression (GraphPad Prism).

Controls : Include positive inhibitors (e.g., leupeptin) and vehicle controls to validate specificity .

Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways in treated vs. untreated cells.

CRISPR Screening : Perform genome-wide knockout screens to pinpoint genetic dependencies for the compound’s activity.

Biophysical Techniques : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantifies binding kinetics to putative targets .

In Vivo Validation : Use zebrafish or murine models to assess pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) and tissue distribution.

Basic: What are the critical parameters for ensuring batch-to-batch reproducibility in synthesis?

Methodological Answer:

  • Reagent Quality : Use ≥98% pure starting materials (CAS-verified suppliers like Kanto Reagents) .
  • Reaction Monitoring : Track progress via TLC or inline IR spectroscopy.
  • Process Automation : Employ flow chemistry for precise control of temperature and residence time, reducing variability .

Advanced: How can computational chemistry predict the compound’s interaction with novel biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS.

Pharmacophore Mapping : Identify essential interaction motifs (e.g., hydrogen bonds with the dioxopiperazine carbonyl groups) using Schrödinger Suite.

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies and prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.